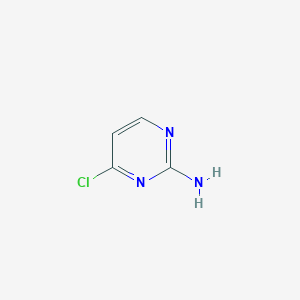

2-Amino-4-cloropiridina

Descripción general

Descripción

2-Amino-4-chloropyrimidine (2-ACPy) is a heterocyclic organic compound that is used in a variety of scientific and industrial applications. It is a very important intermediate in chemical synthesis due to its wide range of reactivity and stability. 2-ACPy is also used in the synthesis of various pharmaceuticals and agrochemicals. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-ACPy.

Aplicaciones Científicas De Investigación

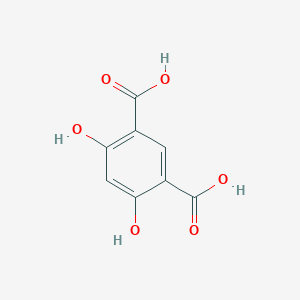

Aplicaciones antiinflamatorias

2-Amino-4-cloropiridina es un tipo de pirimidina, que se sabe que tienen una gama de efectos farmacológicos, incluida la acción antiinflamatoria . Los efectos antiinflamatorios de las pirimidinas se atribuyen a su respuesta inhibitoria frente a la expresión y las actividades de ciertos mediadores inflamatorios vitales .

Síntesis orgánica

This compound es una materia prima e intermedio importante que se utiliza en la síntesis orgánica . Se puede utilizar para crear una variedad de compuestos orgánicos complejos.

Productos farmacéuticos

This compound se utiliza en la industria farmacéutica como intermedio en la producción de varios fármacos . Sus propiedades únicas la hacen valiosa en la creación de nuevos medicamentos.

Agroquímicos

En la industria agroquímica, this compound se utiliza como intermedio en la síntesis de varios agroquímicos

Mecanismo De Acción

Target of Action

2-Amino-4-chloropyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the response of certain vital inflammatory mediators .

Biochemical Pathways

They have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects .

Action Environment

It’s worth noting that the compound’s stability may be affected by storage conditions .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

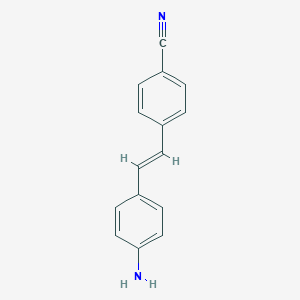

2-Amino-4-chloropyrimidine is known to interact with various enzymes and proteins. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

The effects of 2-Amino-4-chloropyrimidine on cells and cellular processes are significant. It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Molecular Mechanism

At the molecular level, 2-Amino-4-chloropyrimidine exerts its effects through various mechanisms. It is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . This interaction influences the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Amino-4-chloropyrimidine can change in laboratory settings. It is known for its stability and does not degrade easily

Metabolic Pathways

2-Amino-4-chloropyrimidine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, which could influence metabolic flux or metabolite levels . The specific metabolic pathways that 2-Amino-4-chloropyrimidine is involved in are still being researched.

Transport and Distribution

The transport and distribution of 2-Amino-4-chloropyrimidine within cells and tissues are complex processes. It could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Amino-4-chloropyrimidine and its effects on activity or function are areas of active research. It could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-chloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFGNCFYUNXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278978 | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3993-78-0 | |

| Record name | 3993-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3993-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

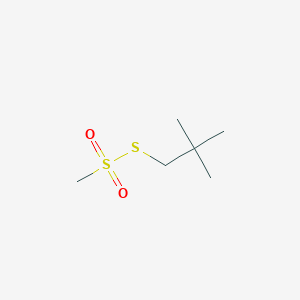

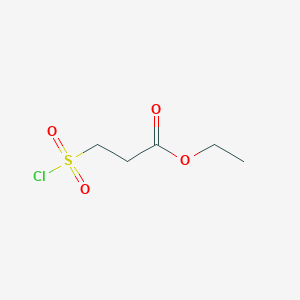

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for producing 2-amino-4-chloropyrimidine?

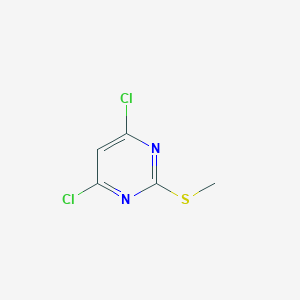

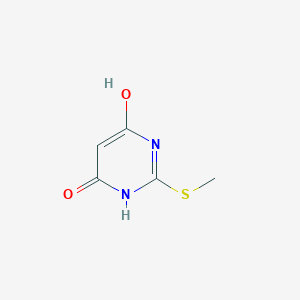

A: 2-Amino-4-chloropyrimidine is typically synthesized through a two-step process. First, isocytosine undergoes a chlorination reaction to yield the intermediate 2-amino-4-chloropyrimidine. [] Subsequently, this intermediate can be further modified, for example, through a methoxylation reaction to produce 2-amino-4-methoxypyrimidine. [] Another route involves reacting N-substituted cyclic amines with 2,4-dichloropyrimidine, though this method can also lead to the formation of the isomeric 4-amino-2-chloropyrimidine. []

Q2: How does the structure of 2-amino-4-chloropyrimidine relate to its reactivity and applications in chemical synthesis?

A: The presence of both a chlorine atom and an amino group on the pyrimidine ring makes 2-amino-4-chloropyrimidine a versatile building block in organic synthesis. The chlorine atom can be readily substituted by various nucleophiles, such as alkoxides [] or amines [], allowing for the introduction of diverse functionalities at the 4-position. Furthermore, the amino group at the 2-position can participate in coordination chemistry, enabling the formation of metal complexes, as demonstrated by its reaction with gold(III) complexes. []

Q3: What are the electrochemical properties of 2-amino-4-chloropyrimidine?

A: Electrochemical studies reveal that 2-amino-4-chloropyrimidine exhibits two polarographic waves in a pH range of 7.4-8.9. [] The first wave corresponds to the reductive dehalogenation of the molecule, leading to the formation of 2-aminopyrimidine. [] The second wave coincides with the single wave observed for 2-aminopyrimidine and is attributed to the reduction of the pyrimidine nucleus. [] This reductive dehalogenation has been explored using various electrode materials like lead, mercury, cadmium, and zinc, with cadmium demonstrating higher efficiency in producing 2-aminopyrimidine. []

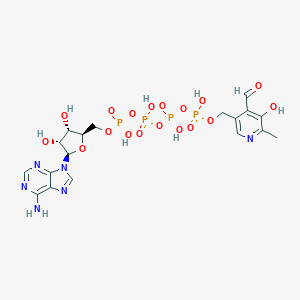

Q4: Has 2-amino-4-chloropyrimidine been explored in the development of antiviral agents?

A: Derivatives of 2-amino-4-chloropyrimidine have been investigated for their antiviral potential. Specifically, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, synthesized from 2-amino-4-chloropyrimidine precursors, exhibited inhibitory activity against various DNA and RNA viruses, including herpesviruses, retroviruses, and HIV. [] Interestingly, the antiviral activity was predominantly observed with the O(6)-isomers, highlighting the importance of the specific substitution pattern on the pyrimidine ring for biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)

![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)